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Compound of Interest

Compound Name: 4-Propoxybenzaldehyde

Cat. No.: B1265824 Get Quote

This technical guide provides a comprehensive overview of 4-Propoxybenzaldehyde, a

versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals

in drug development. This document details its chemical identity, physicochemical properties,

key synthetic protocols, and its role as a tyrosinase inhibitor.

Chemical Identity and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with

the CAS number 5736-85-6 is 4-propoxybenzaldehyde.[1][2][3] This compound is also known

by several synonyms, reflecting its common usage in scientific and commercial contexts.

Identifier Type Value

IUPAC Name 4-propoxybenzaldehyde[1][2][3]

CAS Number 5736-85-6[1][2][4]

Molecular Formula C₁₀H₁₂O₂[1][4]

Synonyms

p-Propoxybenzaldehyde, 4-n-

Propoxybenzaldehyde, Benzaldehyde, 4-

propoxy-[1][2]

Physicochemical and Spectroscopic Data
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4-Propoxybenzaldehyde is a colorless to light yellow clear liquid at room temperature.[4] Its

key physical and chemical properties are summarized in the table below, providing essential

data for experimental design and application.

Property Value

Molecular Weight 164.20 g/mol [1][2]

Density 1.039 g/mL at 25 °C[1][4]

Boiling Point 129-130 °C at 10 mmHg[1][4]

Melting Point 268 °C[1][5]

Refractive Index (n20/D) 1.546[4]

Flash Point > 230 °F (> 110 °C)[4]

InChI Key FGXZWMCBNMMYPL-UHFFFAOYSA-N[1]

SMILES CCCOC1=CC=C(C=O)C=C1[1]

Spectroscopic data is crucial for the identification and characterization of 4-
Propoxybenzaldehyde. Key spectral information is available from various analytical

techniques.

Spectroscopic Data Description

¹H NMR
Spectra available, providing information on the

proton environment in the molecule.[2]

Mass Spectrometry
GC-MS data shows prominent peaks at m/z

121, 122, and 164.[2]

Infrared (IR) Spectroscopy
FTIR and vapor-phase IR spectra are available

for structural elucidation.[2]

Raman Spectroscopy FT-Raman spectra have been recorded.[2]

UV-VIS Spectroscopy UV-VIS spectra are available.[2]
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Experimental Protocols
Synthesis of 4-Propoxybenzaldehyde via Williamson
Ether Synthesis
The Williamson ether synthesis is a common and effective method for preparing ethers.[6] This

protocol outlines the synthesis of 4-Propoxybenzaldehyde from 4-hydroxybenzaldehyde and

an appropriate propyl halide.

Materials:

4-hydroxybenzaldehyde

1-Bromopropane (or other suitable propyl halide)

Potassium carbonate (K₂CO₃)

Potassium iodide (KI) (optional, as a catalyst)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Water

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-

hydroxybenzaldehyde in anhydrous DMF.

Add potassium carbonate (as a base) and a catalytic amount of potassium iodide.

Heat the mixture with stirring to approximately 60-70 °C.

Slowly add 1-bromopropane to the reaction mixture.
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Continue heating the mixture under reflux for several hours, monitoring the reaction progress

by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Pour the reaction mixture into water and extract the product with ethyl acetate.

Combine the organic layers and wash with water and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the

crude product.

Purify the crude 4-Propoxybenzaldehyde by vacuum distillation or column chromatography.

Workflow for the Synthesis of 4-Propoxybenzaldehyde
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Reaction Process Work-up & Purification

4-Hydroxybenzaldehyde
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(Heating under reflux)

1-Bromopropane

K₂CO₃ (Base)
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Click to download full resolution via product page

Synthesis of 4-Propoxybenzaldehyde Workflow

Tyrosinase Inhibition Assay
4-Alkoxybenzaldehydes have been investigated as inhibitors of tyrosinase, a key enzyme in

melanin synthesis. The following is a general protocol to assess the inhibitory activity of 4-
Propoxybenzaldehyde on mushroom tyrosinase.

Materials:

Mushroom tyrosinase

L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

Phosphate buffer (e.g., pH 6.8)

4-Propoxybenzaldehyde (dissolved in a suitable solvent like DMSO)

Microplate reader

Procedure:

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

Prepare a stock solution of L-DOPA in phosphate buffer.

Prepare various concentrations of 4-Propoxybenzaldehyde by diluting a stock solution.

In a 96-well microplate, add the phosphate buffer, tyrosinase solution, and the test solution of

4-Propoxybenzaldehyde. A control well should contain the solvent instead of the inhibitor.

Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for a few minutes.

Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength

(e.g., 475 nm) at regular time intervals using a microplate reader.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1265824?utm_src=pdf-body-img
https://www.benchchem.com/product/b1265824?utm_src=pdf-body
https://www.benchchem.com/product/b1265824?utm_src=pdf-body
https://www.benchchem.com/product/b1265824?utm_src=pdf-body
https://www.benchchem.com/product/b1265824?utm_src=pdf-body
https://www.benchchem.com/product/b1265824?utm_src=pdf-body
https://www.benchchem.com/product/b1265824?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the rate of reaction for each concentration of the inhibitor.

Determine the percentage of inhibition and, if applicable, the IC₅₀ value (the concentration of

inhibitor required to inhibit 50% of the enzyme activity).

Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the

mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

Applications in Research and Drug Development
4-Propoxybenzaldehyde serves as a valuable building block in organic synthesis and

medicinal chemistry. Its aldehyde functionality allows for a variety of chemical transformations,

making it a key intermediate in the synthesis of more complex molecules, including active

pharmaceutical ingredients (APIs).[6]

Key reactions involving the aldehyde group include:

Condensation reactions: Such as aldol condensations and the formation of Schiff bases.[6]

Oxidation: To form the corresponding carboxylic acid.

Reduction: To yield the corresponding alcohol.

Its role as a tyrosinase inhibitor suggests potential applications in the development of agents

for treating hyperpigmentation disorders. The steric bulk of the 4-position substituent on the

benzaldehyde ring appears to influence whether the inhibition is partial or full.
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Mechanism of Tyrosinase Inhibition
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Tyrosinase Inhibition by 4-Propoxybenzaldehyde

Safety and Handling
4-Propoxybenzaldehyde is classified as harmful if swallowed, in contact with skin, or if

inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a

respirator, should be worn when handling this chemical. It should be used in a well-ventilated

area or under a chemical fume hood. Store in a tightly closed container in a cool, dry place.

This guide is intended for use by qualified professionals and should be supplemented with a

thorough review of the relevant Safety Data Sheet (SDS) before handling or use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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